1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
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Description
“1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Scientific Research Applications
Organotin Complexes Synthesis and Characterization :
- "1-benzyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione" is utilized in synthesizing organotin (IV) complexes. These complexes are characterized by various analytical and spectral methods, indicating their potential use in material science and coordination chemistry (Pettinari et al., 1998).
Synthesis of C-Nucleoside Analogues :
- The compound is involved in the synthesis of C-nucleoside analogues from imidazole, showcasing its role in creating structurally unique molecules with potential biological applications (Perez et al., 1988).
Role in Inhibiting Dopamine Beta-Hydroxylase :
- Derivatives of "this compound" are identified as competitive inhibitors of dopamine beta-hydroxylase, indicating their potential use in neuropsychopharmacology (Mccarthy et al., 1990).
Applications in Mass Spectrometry :
- The compound and its derivatives are subjects of mass spectrometry studies to understand their fragmentation patterns, aiding in the development of analytical techniques in chemistry (Cert & Péerez-Lanzac, 1987).
Synthesis of Novel Heterocyclic Systems :
- It plays a role in synthesizing novel heterocyclic systems such as benzoxazine fused heterocycles, which are essential in developing new pharmaceuticals and materials (Nagarapu & Ravirala, 2000).
Formation of Complexes with Iridium :
- This compound is used in forming complexes with iridium, which are efficient catalysts in oxidation and synthesis of benzimidazole, demonstrating its utility in catalysis and organic synthesis (Sharma et al., 2017).
Antimicrobial Activity Studies :
- Derivatives of the compound are synthesized and evaluated for their antimicrobial activities, indicating its potential in developing new antimicrobial agents (Shankerrao et al., 2017).
Properties
IUPAC Name |
3-benzyl-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVVVQZQAWVEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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